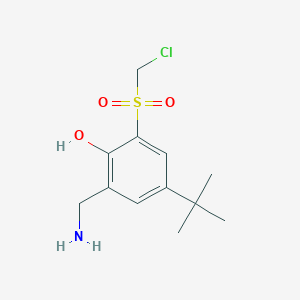
N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pendimethalin is a selective herbicide belonging to the dinitroaniline class. It is widely used in agriculture to control annual grasses and certain broadleaf weeds. The compound is known for its effectiveness in pre-emergence and early post-emergence applications, making it a valuable tool for protecting crops like wheat, corn, soybeans, potatoes, and various vegetables .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pendimethalin is synthesized through a multi-step process. The initial step involves the nitration of o-xylene to produce a mixture of 1,2,6-trinitro-o-xylene and 1,4,6-trinitro-o-xylene. This mixture is then treated with 1-ethylpropylamine to yield N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline . The reaction conditions typically involve the use of concentrated sulfuric acid to separate the desired product from unreacted materials .
Industrial Production Methods
Industrial production of pendimethalin often involves the use of microfluidic technology to create microcapsules of the compound. This method enhances the stability and effectiveness of pendimethalin by protecting it from environmental factors and ensuring a controlled release .
Análisis De Reacciones Químicas
Types of Reactions
Pendimethalin undergoes several types of chemical reactions, including:
Oxidation: The alkyl side-chains can be oxidized to form hydroxyl and carboxyl groups.
Reduction: The nitro groups can be reduced to amine groups.
Cyclization: The compound can cyclize to form a benzimidazole heterocycle.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include hydroxylated and carboxylated derivatives, amine derivatives, and benzimidazole heterocycles .
Aplicaciones Científicas De Investigación
Pendimethalin has a wide range of scientific research applications:
Agriculture: It is extensively used to control weeds in various crops, improving yield and quality.
Environmental Science: Research on pendimethalin’s environmental impact, including its persistence and bioaccumulation, is ongoing.
Chemistry: Studies focus on the synthesis and characterization of pendimethalin derivatives.
Biology: Research includes the effects of pendimethalin on plant cell division and growth.
Mecanismo De Acción
Pendimethalin works by inhibiting cell division and elongation in susceptible plant species. It disrupts the formation of microtubules, which are essential for cell division, thereby preventing the growth of weed seedlings . The compound primarily targets the roots and shoots of young plants, making it effective in controlling weed populations during the early stages of crop development .
Comparación Con Compuestos Similares
Pendimethalin is part of the dinitroaniline class of herbicides, which includes other compounds like trifluralin and oryzalin. Compared to these similar compounds, pendimethalin is unique in its effectiveness and versatility in various agricultural settings . It has a longer half-life in soil, making it more persistent and effective over extended periods .
List of Similar Compounds
- Trifluralin
- Oryzalin
- Benfluralin
- Prodiamine
Pendimethalin stands out due to its broad-spectrum activity and its ability to control a wide range of weed species, making it a preferred choice for many farmers and researchers .
Propiedades
Número CAS |
905808-64-2 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
3,4,6-trimethyl-2-nitro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-6-12(7-2)15-13-10(4)8-9(3)11(5)14(13)16(17)18/h8,12,15H,6-7H2,1-5H3 |
Clave InChI |
FYTJDEUQNRVLHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)





![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)

![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)


